molecular formula C9H8FNO2 B13593081 5-(2-Fluorophenyl)oxazolidin-2-one

5-(2-Fluorophenyl)oxazolidin-2-one

Cat. No.: B13593081
M. Wt: 181.16 g/mol
InChI Key: DWLJSDFOHPWJBG-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. This reaction typically requires the presence of a base such as triethylamine and is carried out under reflux conditions .

Another method involves the use of 2-fluorophenyl isocyanate, which reacts with an appropriate amino alcohol to form the desired oxazolidinone. This reaction is often catalyzed by a Lewis acid such as zinc chloride and is conducted at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is achieved by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

5-(2-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)

InChI Key

DWLJSDFOHPWJBG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)C2=CC=CC=C2F

Origin of Product

United States

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